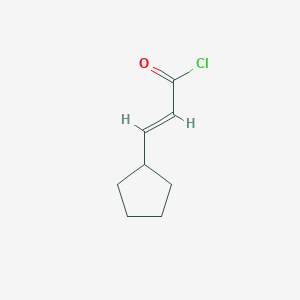
(2E)-3-cyclopentylacryloyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-cyclopentylacryloyl chloride, also known as (2E)-3-cyclopentylacrylic acid chloride, is an organochlorine compound used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is an important intermediate for the synthesis of drugs such as antifungal agents, antibiotics, and anti-inflammatory agents. It is also used as a reagent in organic synthesis and as a coupling agent in peptide synthesis. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Applications De Recherche Scientifique
Aroyl Chlorides as Novel Acyl Radical Precursors
Aroyl chlorides, including compounds similar to "(2E)-3-cyclopentylacryloyl chloride," have been utilized as novel acyl radical precursors in visible-light photocatalysis. This technique is pivotal for synthesizing valuable heterocyclic compounds through radical cascade reactions, highlighting a concise redox-neutral mechanism under mild conditions. This process demonstrates the utility of aroyl chlorides in constructing complex organic molecules, offering an efficient pathway for C–C bond formation (Xu et al., 2017).
Acylation of Azaindoles
Conditions have been explored for attaching acyl chlorides, such as "this compound," to azaindoles. This research demonstrates the effective acylation of azaindoles with benzoyl chloride and similar compounds, achieving selective functionalization. The process involves AlCl3 in dichloromethane, underscoring the significance of acyl chlorides in the targeted modification of nitrogen-containing heterocycles (Zhang et al., 2002).
Annulative Coupling for Phenanthrene Derivatives
An iridium-catalyzed annulative coupling process utilizing 2-arylbenzoyl chlorides with alkynes has been developed. This method selectively forms phenanthrene derivatives, showcasing the role of aroyl chlorides in facilitating the synthesis of polycyclic aromatic hydrocarbons. The reaction proceeds without external bases, further illustrating the utility of these compounds in organic synthesis (Nagata et al., 2014).
Synthesis of Phosphorescent Cyclometalated Platinum Complexes
Research into the synthesis and characterization of phosphorescent cyclometalated platinum complexes has highlighted the utility of acyl chlorides, akin to "this compound," in the development of materials with potential applications in OLEDs and other photonic devices. The process involves the reaction of K2PtCl4 with ligand precursors, leading to compounds with tunable emission properties (Brooks et al., 2001).
Catalytic Heck Reactions
A versatile catalyst system has been reported for the Heck reactions of aryl chlorides and bromides, demonstrating the significance of acyl chlorides in facilitating cross-coupling reactions. This process underscores the adaptability and efficiency of using acyl chlorides in organic synthesis, especially in reactions involving the formation of carbon-carbon double bonds (Littke & Fu, 2001).
Propriétés
IUPAC Name |
(E)-3-cyclopentylprop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c9-8(10)6-5-7-3-1-2-4-7/h5-7H,1-4H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSFLWRQSGVDDY-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C=CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)/C=C/C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

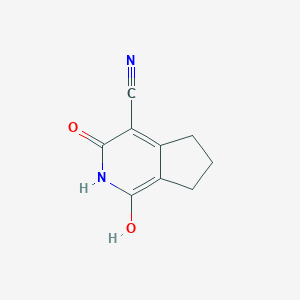
![4-(3-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2745908.png)
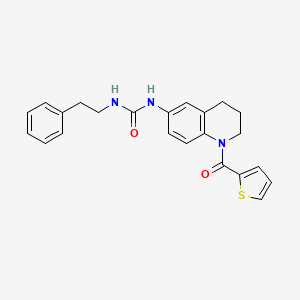
![1-(2,2,6,6-Tetramethyl-4-{[(2-thienylcarbonyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2745912.png)

![2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2745916.png)
![2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide](/img/structure/B2745918.png)
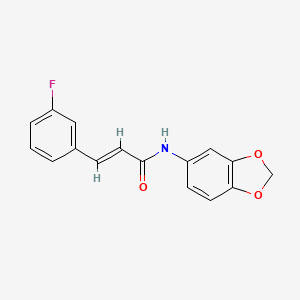
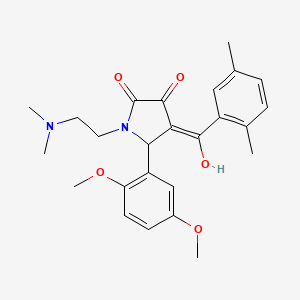
![1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2745923.png)
![N-(2,3-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2745924.png)

![4-[6-(4-Hydroxyphenyl)pyridin-2-yl]phenol](/img/structure/B2745929.png)
![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide](/img/structure/B2745930.png)